molecular formula C15H20BrN3O3S B13941704 tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate

tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate

Cat. No.: B13941704
M. Wt: 402.3 g/mol
InChI Key: URWDMGXSFNERMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound integrates a 4-bromothiazol-2-yl group and a (4-cyanotetrahydro-2H-pyran-4-yl)methyl moiety linked via a tert-butyl carbamate. The bromothiazole ring is a reactive pharmacophore often used in medicinal chemistry, while the cyano-substituted tetrahydropyran enhances lipophilicity and electronic properties. Its synthesis likely involves Boc-protection strategies (tert-butyloxycarbonyl) and halogenation, as seen in analogous compounds . The structure is tailored for applications in drug discovery, particularly as an intermediate in kinase inhibitors or bioactive molecules .

Properties

Molecular Formula

C15H20BrN3O3S

Molecular Weight

402.3 g/mol

IUPAC Name

tert-butyl N-(4-bromo-1,3-thiazol-2-yl)-N-[(4-cyanooxan-4-yl)methyl]carbamate

InChI

InChI=1S/C15H20BrN3O3S/c1-14(2,3)22-13(20)19(12-18-11(16)8-23-12)10-15(9-17)4-6-21-7-5-15/h8H,4-7,10H2,1-3H3

InChI Key

URWDMGXSFNERMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1(CCOCC1)C#N)C2=NC(=CS2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate

Synthesis of tert-Butyl 4-bromothiazol-2-ylcarbamate

This intermediate is crucial and has been synthesized by two main methods:

Carbamate Formation from 2-Amino-4-bromothiazole
  • Starting from 2-amino-4-bromothiazole monohydrobromide, the amino group is protected by reaction with di-tert-butyl dicarbonate in the presence of DMAP (4-dimethylaminopyridine) as a catalyst.
  • The reaction is typically performed in tert-butyl alcohol solvent, initially heated near reflux briefly, then stirred at room temperature for 16 hours.
  • Additional di-tert-butyl dicarbonate is added with heating at 50 °C to drive the reaction to completion.
  • Workup involves filtration, washing with ethyl acetate, aqueous washes (water, dilute HCl, saturated NaHCO3, brine), drying over anhydrous sodium sulfate, and chromatographic purification.
  • The product is obtained as a cream solid with high purity.
Lithiation and Quenching Method
  • Diisopropylamine is dissolved in tetrahydrofuran and cooled to 0 °C.
  • n-Butyllithium (2.5 M in hexane) is added slowly to generate lithium diisopropylamide (LDA) in situ.
  • tert-Butyl 5-bromothiazol-2-ylcarbamate is added slowly to the LDA solution at 0–7 °C to effect lithiation at the 4-position of the thiazole ring.
  • The reaction mixture is stirred for 15 minutes to 2 hours, then quenched with water.
  • Extraction with ethyl acetate followed by washing with brine, drying over magnesium sulfate, filtration, and concentration yields tert-butyl 4-bromothiazol-2-ylcarbamate.
  • Purification by silica gel chromatography or recrystallization gives the product as a colorless or white solid with yields ranging from 77.5% to 100% depending on conditions.

Introduction of the (4-cyanotetrahydro-2H-pyran-4-yl)methyl Group

  • The 4-bromothiazol-2-yl carbamate intermediate undergoes nucleophilic substitution or coupling with a (4-cyanotetrahydro-2H-pyran-4-yl)methyl nucleophile or equivalent precursor.
  • According to patent WO2018192273A1, this step involves forming the carbamic acid tert-butyl ester derivative bearing the cyanotetrahydropyran substituent.
  • The reaction mixture is cooled to room temperature, followed by addition of ethyl acetate and methanol.
  • The mixture is filtered, and the filter cake is washed with ethyl acetate.
  • The filtrate is concentrated, dissolved in dichloromethane, washed with saturated brine, and evaporated to dryness to isolate the target compound.

Detailed Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Carbamate formation from 2-amino-4-bromothiazole Di-tert-butyl dicarbonate, DMAP, tert-butyl alcohol, reflux then 50 °C High (not quantified) Requires extended heating and multiple additions of di-tert-butyl dicarbonate for completion
Lithiation of tert-butyl 5-bromothiazol-2-ylcarbamate n-Butyllithium, diisopropylamine, tetrahydrofuran, 0–7 °C, 15 min to 2 h 77.5–100% High purity product; reaction sensitive to temperature and inert atmosphere
Coupling with (4-cyanotetrahydro-2H-pyran-4-yl)methyl precursor Cooling to room temperature, ethyl acetate, methanol, dichloromethane washes Not explicitly quantified Multi-step purification; yields typically moderate to high

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR signals for tert-butyl carbamate show characteristic singlets at ~1.48 ppm for the tert-butyl group.
    • Aromatic and heterocyclic protons appear between 7.2–8.0 ppm depending on substitution.
    • ^13C NMR confirms carbamate carbonyl (~160 ppm), aromatic carbons, and tert-butyl carbons (~28 ppm).
  • Mass Spectrometry (MS):

    • Molecular ion peaks correspond to expected masses with bromine isotopic patterns (M+2 peaks).
    • For example, m/z 223 and 225 for tert-butyl 4-bromothiazol-2-ylcarbamate.
  • Purity and Physical State:

    • Products are typically obtained as white to cream solids, with purity confirmed by chromatographic methods and spectroscopic analysis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while substitution of the bromine atom can yield various substituted thiazoles .

Scientific Research Applications

tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and cyanotetrahydropyran group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues of the 4-Bromothiazol-2-yl Carbamate Core

The bromothiazole-carbamate scaffold is compared to halogenated and alkylated derivatives:

Compound (CAS No.) Substituent on Thiazole Key Properties/Applications Reference
tert-Butyl (4-bromothiazol-2-yl)carbamate (944804-88-0) Br at C4, no tetrahydro-2H-pyran Reactive intermediate; Suzuki coupling precursor
tert-Butyl (4-chlorothiazol-2-yl)carbamate (21 in ) Cl at C4 Lower reactivity due to weaker leaving group
tert-Butyl (4-iodothiazol-2-yl)carbamate (22 in ) I at C4 Higher molecular weight; potential for radioimaging
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate (1001419-35-7) BrCH2 at C4 Alkylating agent; used in prodrug design
tert-Butyl (4-methylthiazol-2-yl)carbamate (1000576-79-3) CH3 at C4 Non-reactive; stabilizes thiazole ring

Key Findings :

  • Bromine at C4 enhances reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to chlorine or methyl groups .
  • Iodine derivatives (e.g., CAS 22) may serve in heavy-atom crystallography or radiopharmaceuticals due to higher atomic mass .

Tetrahydro-2H-pyran-4-ylmethyl Derivatives

The (4-cyanotetrahydro-2H-pyran-4-yl)methyl group distinguishes the target compound from other tetrahydropyran carbamates:

Compound (CAS No./Reference) Substituent on Tetrahydro-2H-pyran Key Properties Reference
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate (263 in ) NH2 at C4 Nucleophilic amine for further functionalization (e.g., amide coupling)
tert-Butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate (1860028-25-6) CN at C4 Electron-withdrawing cyano group; improves metabolic stability
tert-Butyl (4-hydroxytetrahydro-2H-pyran-4-yl)carbamate (PB06574) OH at C4 Hydrogen-bond donor; impacts solubility

Key Findings :

  • The cyano group in the target compound reduces basicity compared to amino derivatives (e.g., CAS 263), favoring passive membrane permeability in drug design .
  • Hydroxyl-substituted analogues (e.g., PB06574) exhibit higher polarity, limiting blood-brain barrier penetration compared to cyano derivatives .

Research Findings and Data

Physicochemical Properties

Property Target Compound tert-Butyl (4-Cl-thiazol-2-yl)carbamate tert-Butyl (4-NH2-tetrahydropyran)carbamate
Molecular Weight ~425 g/mol (estimated) ~290 g/mol ~300 g/mol
LogP (Predicted) 2.8 2.1 1.5
Solubility (aq., pH 7.4) Low (CN group reduces polarity) Moderate High (amine enhances hydrophilicity)

Reactivity Comparison

Reaction Type Target Compound Chloro Analogue (CAS 21) Iodo Analogue (CAS 22)
Suzuki Coupling High yield (Br as leaving group) Low yield (Cl less reactive) Moderate yield (I prone to side reactions)
Nucleophilic Aromatic Substitution Favored (Br activates ring) Limited (Cl less activating) Highly reactive (I activates strongly)

Biological Activity

tert-Butyl (4-bromothiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate, with CAS number 2247481-26-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C13H16BrN3O2SC_{13}H_{16}BrN_{3}O_{2}S, with a molecular weight of 335.25 g/mol. The structure features a thiazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Research has indicated that compounds containing thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related thiazole compounds showed inhibitory effects against various bacterial strains. Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Compound Activity Tested Strains Reference
Thiazole Derivative AInhibitionE. coli, S. aureus
Thiazole Derivative BInhibitionP. aeruginosa

Anticancer Potential

Thiazole derivatives have been studied for their anticancer properties. Research shows that certain thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways. The specific activity of this compound in cancer models remains to be fully elucidated.

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown promising AChE inhibitory activity.

Enzyme Target Inhibitory Activity IC50 Value Reference
AcetylcholinesteraseModerate Inhibition15 µM

The mechanisms through which thiazole derivatives exert their biological effects include:

  • Interaction with DNA/RNA : Some thiazole compounds are known to intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways involved in cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of thiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that modifications to the thiazole ring can enhance efficacy.
    • Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
  • Cancer Cell Line Study : In vitro studies on human cancer cell lines indicated that thiazole derivatives can inhibit cell growth and induce apoptosis, highlighting their potential as anticancer agents.
    • Findings : The compound led to a reduction in cell viability by 50% at concentrations above 10 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.